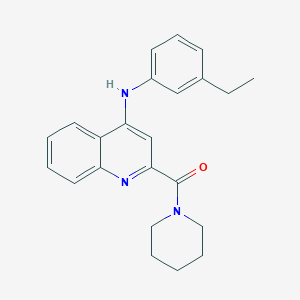

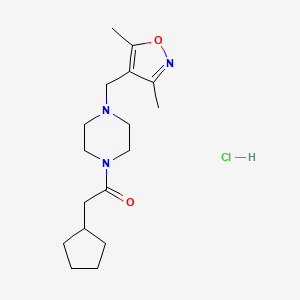

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a nitrogen-containing bicyclic compound, an ethylphenyl group, an amino group, and a piperidinyl group. Quinoline derivatives are known to have various biological activities and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the quinoline group could be synthesized using the Skraup synthesis, a method for the synthesis of quinolines from aniline and glycerol in the presence of sulfuric acid and a nitro compound . The piperidine ring could be formed using a method like the Mannich reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The quinoline group is a fused ring system containing a benzene ring and a pyridine ring. The ethylphenyl group is a benzene ring with an ethyl group attached, and the piperidine group is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in reactions with electrophiles. The quinoline group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present. For example, the presence of the polar amino group and the aromatic quinoline and phenyl groups could influence the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique

Drug Synthesis and Medicinal Chemistry

Quinolin-2-yl and piperidin-1-yl moieties are significant in medicinal chemistry. They are often used as building blocks in drug synthesis due to their bioactive properties . The combination of these two functional groups in one molecule could lead to the development of new pharmacologically active compounds. This molecule could serve as a precursor in the synthesis of potential drugs with applications in treating diseases such as cancer, viral infections, and neurological disorders.

Photocatalytic Applications

The quinolin-2-yl moiety has been shown to be useful in photocatalytic applications . It can be involved in reactions that are mediated by visible light, providing a greener alternative to traditional synthesis methods. This compound could be explored for its potential in photocatalytic processes, which could be beneficial in environmental applications such as water purification and the degradation of pollutants.

Organic Synthesis Reagents

Compounds containing quinolin-2-yl and piperidin-1-yl groups can act as reagents in organic synthesis . They can participate in various chemical reactions, including nucleophilic substitution and catalytic reduction, which are fundamental in constructing complex organic molecules. This makes them valuable for synthesizing a wide range of organic compounds, including natural products and polymers.

Antioxidant Properties

Piperidine derivatives have been identified to exhibit antioxidant properties . They can inhibit or suppress free radicals, which are harmful to biological systems. The piperidin-1-yl group in this compound could potentially be explored for its antioxidant capabilities, which might be useful in developing treatments for oxidative stress-related conditions.

Isotopic Labeling in Drug Discovery

The direct carbonylation methods used to synthesize quinolin-2-ones are applicable to isotopic labeling of carbonyl carbon . This is beneficial for drug discovery and production, as isotopic labeling helps in tracking the distribution and metabolism of drugs within the body. The compound could be used in isotopic labeling studies to facilitate the development of new drugs.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as quinoline derivatives, have been found to interact with various enzymes and receptors .

Mode of Action

It is known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .

Result of Action

Quinoline derivatives have been found to have various effects, such as inhibiting enzyme activity, modulating receptor function, and impacting cell signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(3-ethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-2-17-9-8-10-18(15-17)24-21-16-22(23(27)26-13-6-3-7-14-26)25-20-12-5-4-11-19(20)21/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTZNEDUKUWDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)

![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)

![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2888028.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)

![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)

![N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2888043.png)